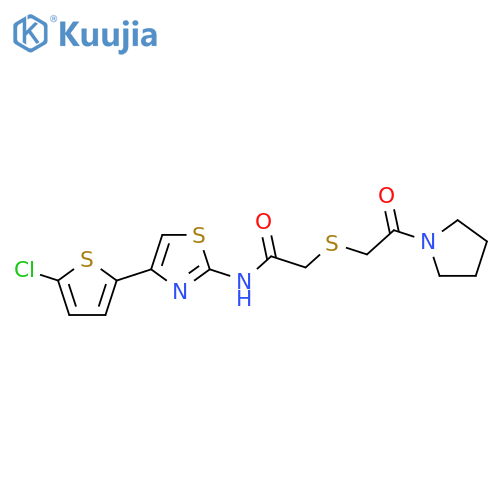

Cas no 681224-86-2 (N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}acetamide)

N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}acetamide 化学的及び物理的性質

名前と識別子

-

- N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}acetamide

- AKOS002048738

- Oprea1_105769

- 681224-86-2

- SR-01000007120

- N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylacetamide

- F0558-0241

- N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide

- N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}acetamide

- SR-01000007120-1

-

- インチ: 1S/C15H16ClN3O2S3/c16-12-4-3-11(24-12)10-7-23-15(17-10)18-13(20)8-22-9-14(21)19-5-1-2-6-19/h3-4,7H,1-2,5-6,8-9H2,(H,17,18,20)

- InChIKey: YAXMXLTXEHLGAO-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C2=CSC(=N2)NC(CSCC(N2CCCC2)=O)=O)S1

計算された属性

- せいみつぶんしりょう: 401.0093180g/mol

- どういたいしつりょう: 401.0093180g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 6

- 複雑さ: 465

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 144Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0558-0241-1mg |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}acetamide |

681224-86-2 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0558-0241-4mg |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}acetamide |

681224-86-2 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0558-0241-10mg |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}acetamide |

681224-86-2 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0558-0241-5mg |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}acetamide |

681224-86-2 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0558-0241-10μmol |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}acetamide |

681224-86-2 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0558-0241-50mg |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}acetamide |

681224-86-2 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0558-0241-75mg |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}acetamide |

681224-86-2 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0558-0241-2μmol |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}acetamide |

681224-86-2 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0558-0241-40mg |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}acetamide |

681224-86-2 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0558-0241-2mg |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}acetamide |

681224-86-2 | 90%+ | 2mg |

$59.0 | 2023-05-17 |

N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}acetamide 関連文献

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}acetamideに関する追加情報

N-4-(5-クロロチオフェン-2-イル)-1,3-チア���ール-2-イル-2-{2-オキソ-2-(ピロリジン-1-イル)エチルスルファニル}アセトアミド(CAS No. 681224-86-2)の総合解説

N-4-(5-クロロチオフェン-2-イル)-1,3-チアゾール-2-イル-2-{2-オキソ-2-(ピロリジン-1-イル)エチルスルファニル}アセトアミド(以下、本化合物)は、チオフェンとチアゾールを骨格に持つ複雑な有機化合物です。CAS No. 681224-86-2として登録され、医薬品中間体や材料科学分野での応用が期待されています。近年、AI創薬やサステナブルケミストリーのトレンドの中で、類似構造の化合物への関心が高まっています。

本化合物の特徴は、スルファニル基とアセトアミド基が結合したユニークな構造にあります。この構造は、分子認識や生体適合性に関与する可能性があり、創薬化学分野で注目されています。特に、5-クロロチオフェン部位は、電子供与性と立体障害のバランスが良いため、薬理活性の最適化に寄与すると考えられています。

合成経路に関しては、グリーンケミストリーの観点から、カップリング反応や保護基戦略の効率化が研究されています。例えば、ピロリジン部位の導入には、マイクロ波反応やフロー化学を適用した事例が報告されています。これらは、省エネルギー化や廃棄物削減に貢献する手法として、SDGs関連の研究でも注目されています。

分析技術としては、NMR(核磁気共鳴)や質量分析による構造確認が一般的です。特に、チオフェン-チアゾール複合体のπ共役系は、UV-Vis分光法で特徴的な吸収を示すため、純度評価に有用です。また、X線結晶構造解析により、分子内の水素結合や立体配座が詳細に解析されています。

応用分野では、有機電子材料や機能性ポリマーの前駆体としての可能性が探られています。チオフェン誘導体は、有機ELや太陽電池の材料として実用化されていることから、本化合物も次世代ディスプレイ技術への展開が期待されます。さらに、バイオイメージングプローブや分子センサーへの応用も研究されています。

安全性評価に関しては、in silico毒性予測(コンピュータシミュレーション)を用いた予備的検討が行われています。ADMET(吸収・分布・代謝・排泄・毒性)特性の予測から、薬物動態の最適化に向けた構造改変が進められるケースもあります。ただし、実際の生体影響については、in vitro試験やGLP基準に基づく詳細な検証が必要です。

市場動向としては、精密医療や個別化治療の進展に伴い、ニッチな標的に作用する化合物への需要が増加しています。本化合物のように、複素環化合物を複数含む構造は、新規作用機序の探索において重要な役割を果たす可能性があります。創薬プラッ���フォームを提供する企業間のライセンス契約も活発化しています。

今後の展望として、AI構造解析や自動合成ロボットとの連携による開発加速が期待されます。量子化学計算を用いた電子状態の予測や、機械学習による構造活性相関の解析は、より効率的な分子設計を可能にします。また、バイオリアクターを用いた酵素合成など、生物学的製法の導入も検討されています。

学術的には、国際特許や学術論文において、類似構造の化合物が増加傾向にあります。SciFinderやReaxysなどのデータベース検索では、チアゾール-チオフェン複合体をキーワードとする研究が年々増加しています。オープンサイエンスの潮流を受けて、構造活性データの公開も進んでいます。

最後に、本化合物の取り扱いにおいては、MSDS(化学物質安全性データシート)に基づいた適切な管理が必要です。乾燥状態での保存や、不活性ガス下での操作など、安定性を考慮したプロトコルが推奨されます。また、廃棄処理に際しては、地域の規制を遵守することが重要です。

681224-86-2 (N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}acetamide) 関連製品

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)